3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
CAS No.: 678149-02-5
Cat. No.: VC21248952
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 678149-02-5 |
|---|---|
| Molecular Formula | C21H18O3 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol |
| Standard InChI | InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
| Standard InChI Key | DQRVEESLGDZHMJ-VOTSOKGWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Introduction
The compound 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol is an organic molecule with significant structural and functional properties. It belongs to the class of phenolic compounds and features a stilbene backbone, which is often associated with bioactive properties such as antioxidant and anti-inflammatory activity. This article provides an in-depth examination of its chemical structure, properties, potential applications, and related research findings.
Biological Relevance and Applications
Phenolic compounds like 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol are known for their diverse biological activities:
3.1 Antioxidant Activity
The hydroxyl groups on the aromatic rings provide hydrogen-donating ability, which helps neutralize free radicals, making this compound a potential candidate for antioxidant therapies.
3.2 Anti-inflammatory Potential
Stilbene derivatives often exhibit anti-inflammatory properties by modulating inflammatory pathways, including NF-kB signaling.
3.3 Antimicrobial Properties
Phenolic compounds are widely recognized for their antimicrobial activity against bacteria and fungi due to their ability to disrupt microbial membranes.
Research Findings
4.1 Natural Occurrence
This compound or its close analogs have been identified in natural sources such as plants, particularly in species known for their medicinal properties .
4.2 Synthesis Pathways
Synthesis typically involves condensation reactions between hydroxybenzaldehydes and phenolic acetophenones under basic conditions to form the stilbene backbone .
4.3 Analytical Characterization
Characterization techniques include:
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NMR Spectroscopy (1H and 13C): Used to confirm the structure and substitution pattern.
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Mass Spectrometry (MS): Determines molecular weight.
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FTIR Spectroscopy: Identifies functional groups such as hydroxyl and methoxy groups.
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